Product packaging for 2,4-Bis(trifluoromethyl)benzaldehyde(Cat. No.:CAS No. 59664-42-5)

2,4-Bis(trifluoromethyl)benzaldehyde

Cat. No.: B1301067
CAS No.: 59664-42-5
M. Wt: 242.12 g/mol
InChI Key: DLRCWXOCZIUZBS-UHFFFAOYSA-N
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Description

2,4-Bis(trifluoromethyl)benzaldehyde is a useful research compound. Its molecular formula is C9H4F6O and its molecular weight is 242.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4F6O B1301067 2,4-Bis(trifluoromethyl)benzaldehyde CAS No. 59664-42-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-bis(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F6O/c10-8(11,12)6-2-1-5(4-16)7(3-6)9(13,14)15/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRCWXOCZIUZBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371124
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
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Molecular Weight

242.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59664-42-5
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Bis(trifluoromethyl)benzaldehyde
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The Significance of Trifluoromethylated Aromatic Aldehydes in Advanced Organic Synthesis

Trifluoromethylated aromatic aldehydes represent a critically important class of reagents in advanced organic synthesis, largely due to the profound effects the trifluoromethyl (-CF3) group imparts on molecular properties. mdpi.comresearchgate.net In medicinal chemistry and drug design, the incorporation of a -CF3 group is a well-established strategy to enhance the efficacy of therapeutic compounds. mdpi.comnih.gov This is attributed to several key factors: the high electronegativity of fluorine atoms makes the trifluoromethyl group a potent electron-withdrawing substituent, which can improve electrostatic interactions with biological targets. mdpi.com

Furthermore, the -CF3 group can significantly increase a molecule's metabolic stability. The carbon-fluorine bond is exceptionally strong, making the group resistant to metabolic degradation by enzymes, which can lead to a longer biological half-life for a drug candidate. mdpi.com It also enhances lipophilicity, which can improve a molecule's ability to permeate biological membranes. chemimpex.commdpi.com These combined properties—metabolic resistance, enhanced binding affinity, and improved bioavailability—make trifluoromethylated compounds, including aromatic aldehydes, highly sought after in the development of new pharmaceuticals and agrochemicals. chemimpex.commdpi.comresearchgate.net

Unique Electronic and Steric Properties Conferred by Bis Trifluoromethyl Substitution

The presence of two trifluoromethyl groups on the benzaldehyde (B42025) ring gives 2,4-Bis(trifluoromethyl)benzaldehyde a distinct set of electronic and steric characteristics. The -CF3 group is one of the strongest electron-withdrawing groups used in organic chemistry due to the inductive effect of the highly electronegative fluorine atoms. vaia.comwikipedia.org With two such groups, this effect is amplified, causing a significant decrease in electron density within the aromatic ring. vaia.com This strong deactivation makes the aromatic ring less susceptible to electrophilic substitution but enhances the electrophilic character of the aldehyde's carbonyl carbon, influencing its reactivity in nucleophilic addition and condensation reactions. smolecule.comvaia.com

From a steric perspective, trifluoromethyl groups are bulkier than hydrogen or methyl groups. mdpi.com The positioning of the two -CF3 groups on the aromatic ring introduces steric hindrance that can influence the regioselectivity of reactions and the conformational preferences of resulting products. This steric shielding can be strategically exploited in synthesis to control the approach of reagents and favor the formation of specific isomers. acs.org

Overview of Research Trajectories Involving 2,4 Bis Trifluoromethyl Benzaldehyde

Established Synthetic Routes to this compound

The traditional and most common methods for synthesizing this compound involve a two-step process: the side-chain chlorination of a suitable precursor followed by catalytic hydrolysis.

Multi-step Syntheses (e.g., from o-Xylene derivatives)

The synthesis typically commences with a derivative of o-xylene, specifically 2,4-bis(trifluoromethyl)toluene. This starting material undergoes a radical side-chain chlorination to produce 2,4-bis(trifluoromethyl)benzal chloride. This reaction is generally initiated by UV light or a radical initiator. The progressive substitution of the methyl group's hydrogen atoms with chlorine is a standard industrial practice, though controlling the degree of chlorination to favor the dichloromethyl intermediate is crucial for maximizing the yield of the desired benzaldehyde (B42025).

While the direct chlorination of toluene (B28343) and its derivatives is a well-established industrial process, the reaction rate can decrease with increased chlorination of the side chain.

Catalytic Hydrolysis Approaches

The subsequent and critical step is the hydrolysis of the 2,4-bis(trifluoromethyl)benzal chloride intermediate to yield this compound. This transformation is typically catalyzed by a variety of Lewis acids. Commonly employed catalysts include iron trichloride, cobalt chloride, nickelous chloride, and zinc chloride. The reaction involves the nucleophilic attack of water on the dichloromethyl group, facilitated by the catalyst, leading to the formation of the aldehyde.

In a process analogous to the synthesis of o-trifluoromethyl benzaldehyde, the hydrolysis of the corresponding dichloride is carried out in the presence of a catalyst, with water being added to the reaction mixture at elevated temperatures, typically ranging from 80 to 150°C.

Catalyst
Iron Trichloride
Cobalt Chloride
Nickelous Chloride
Zinc Chloride

Considerations of Reaction Conditions and Yield Optimization

Optimizing the reaction conditions for both the chlorination and hydrolysis steps is essential for achieving high yields and purity of this compound. During side-chain chlorination, factors such as the intensity of UV irradiation, reaction temperature, and the rate of chlorine gas addition must be carefully controlled to prevent over-chlorination to the trichloromethyl derivative and to minimize ring chlorination.

For the catalytic hydrolysis, the choice of catalyst, catalyst loading, reaction temperature, and the molar ratio of water to the benzal chloride are critical parameters. For instance, in the synthesis of similar trifluoromethyl benzaldehydes, the catalyst amount can range from 0.01% to 10% by mass of the starting material. The reaction temperature is also a key factor, with a typical range of 100-130°C being optimal for efficient conversion. The careful control of these parameters is vital for maximizing the yield and minimizing the formation of byproducts.

Novel and Emerging Synthetic Strategies

Recent research has focused on developing more sustainable, efficient, and cost-effective methods for the synthesis of this compound and other substituted benzaldehydes.

Exploration of Sustainable and Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes. One promising approach is the direct oxidation of the corresponding benzyl (B1604629) alcohol, in this case, 2,4-bis(trifluoromethyl)benzyl alcohol. This method avoids the use of chlorine and the formation of chlorinated byproducts. Various green oxidation systems are being explored, including the use of molecular oxygen as the oxidant in conjunction with a suitable catalyst. Photocatalytic methods, which utilize light to drive the oxidation, are also gaining attention as a sustainable alternative. These approaches often operate under milder conditions and can offer high selectivity for the desired aldehyde.

Another avenue of green chemistry involves performing reactions in more environmentally benign solvents or under solvent-free conditions. For example, the use of ball milling for the oxidation of primary benzylic alcohols has been reported as a clean and efficient method.

Development of High-Yield and Low-Cost Preparative Methods

Efforts to develop high-yield and low-cost methods for producing this compound are focused on improving the efficiency of the established routes and exploring alternative synthetic pathways. For industrial-scale production, optimizing the catalytic hydrolysis step is a key area of focus. The development of more active and recyclable catalysts could significantly reduce production costs.

One-Pot Synthetic Protocols for Enhanced Efficiency

While the principles of one-pot synthesis are widely applied across organic chemistry to enhance efficiency, dedicated and extensively documented one-pot protocols for the direct synthesis of this compound from basic precursors are not widely reported in scientific literature. The synthesis of this compound and its precursors, such as bis(trifluoromethyl)benzene, typically involves multi-step pathways. These pathways often include processes like the chlorination of xylene followed by fluorination to create the bis(trifluoromethyl)benzene framework, which can then be further functionalized. Another common route to aldehydes is the oxidation of the corresponding alcohol, in this case, 2,4-bis(trifluoromethyl)benzyl alcohol. While these individual steps are well-established, their integration into a streamlined, single-pot process for this specific molecule is not a common feature in available research.

Purification and Characterization of Synthetic Products

Following synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and structural integrity of this compound. This is achieved through a combination of spectroscopic and chromatographic techniques.

Application of Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS, FTIR)

Spectroscopy is a cornerstone for the structural elucidation of synthesized compounds. For this compound, several techniques are employed to confirm its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the hydrogen (¹H) and carbon (¹³C) atomic framework of the molecule. The ¹H NMR spectrum exhibits distinct signals corresponding to the aldehyde proton and the three protons on the aromatic ring, with their chemical shifts and coupling patterns confirming their relative positions. nih.govresearchgate.netbeilstein-journals.orgrsc.org Similarly, the ¹³C NMR spectrum provides evidence for each unique carbon atom in the molecule, including the carbonyl carbon of the aldehyde and the carbons of the trifluoromethyl groups. nih.govresearchgate.netbeilstein-journals.orgrsc.org

NucleusTechniqueSolventChemical Shift (δ) in ppmCoupling Constant (J) in HzAssignment
¹HNMRCDCl₃10.04 (d)0.5Aldehyde H
8.06 (d)1.5Aromatic H
7.90 (dd)7.5, 0.5Aromatic H
7.72 (dd)7.5, 1.5Aromatic H
¹³CNMRCDCl₃189.42, 134.81, 134.80, 134.74, 133.42, 133.17, 129.59, 129.57, 129.56, 129.54, 126.95, 126.92, 126.88, 126.85, 125.22, 125.19, 125.16, 125.13, 124.91, 123.66, 122.76

Mass Spectrometry (MS) is utilized to determine the molecular weight of the compound and confirm its elemental composition. researchgate.net For this compound, techniques like Electrospray Ionization (ESI) can be used to verify the molecular ion peak corresponding to its molecular weight of 242.12 g/mol and formula C₉H₄F₆O. doi.orgscbt.com

Fourier-Transform Infrared (FTIR) Spectroscopy is employed to identify the functional groups present in the molecule. researchgate.net The FTIR spectrum of this compound would show characteristic absorption bands, including a strong C=O stretch for the aldehyde group (typically around 1700 cm⁻¹), C-H stretches for the aldehyde and aromatic protons, C=C stretching vibrations for the aromatic ring, and very strong, characteristic absorptions corresponding to the C-F bonds of the two trifluoromethyl groups.

Chromatographic Purification Methods

Chromatography is the primary method for purifying the crude product obtained after synthesis.

Column Chromatography is a standard and highly effective technique for the purification of this compound. rsc.orgbris.ac.uk This method involves passing the synthesized product through a stationary phase, typically silica (B1680970) gel, using a liquid mobile phase. rsc.org An eluent system consisting of a mixture of solvents, such as hexane (B92381) and ethyl acetate, is commonly used. rsc.org By gradually increasing the polarity of the eluent, the desired compound can be separated from unreacted starting materials and byproducts.

Gas Chromatography (GC) is another valuable tool, primarily used to assess the purity of the final product. nih.govrsc.org It can also be adapted for purification on a smaller scale, a technique known as preparative GC. The high volatility of the compound makes it suitable for analysis by GC. nih.gov

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde functional group in this compound is characterized by a carbonyl carbon that is highly electrophilic. This heightened electrophilicity is a direct consequence of the potent electron-withdrawing nature of the two trifluoromethyl (-CF3) groups attached to the aromatic ring. These groups significantly decrease the electron density of the entire molecule, rendering the carbonyl carbon more susceptible to attack by nucleophiles.

The carbonyl group of this compound readily undergoes nucleophilic addition reactions. smolecule.com In these reactions, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate which is subsequently protonated to yield an alcohol or other functional groups. The presence of trifluoromethyl groups enhances the electrophilicity of the carbonyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Research has shown that in competitive reactions, the electronic activation of the carbonyl group is a controlling factor. For instance, trifluoromethyl ketones have been found to be more reactive than benzaldehyde in certain nucleophilic addition reactions due to the strong electron-withdrawing effect of the trifluoromethyl group. nih.gov

Some examples of nucleophilic addition reactions involving fluorinated carbonyl compounds are presented in the table below.

NucleophileProduct TypeReaction ConditionsReference
Benzylboronic acid pinacol (B44631) esterTertiary alcoholDABCO additive nih.gov
Grignard reagents (e.g., RMgBr)Secondary alcoholEther solventGeneral knowledge
Organolithium reagents (e.g., RLi)Secondary alcoholEther solventGeneral knowledge
Cyanide (e.g., NaCN/H+)CyanohydrinAcidic conditionsGeneral knowledge

This compound can participate in condensation reactions with primary amines to form Schiff bases (imines). smolecule.com These reactions are fundamental in the synthesis of various heterocyclic compounds and have applications in catalysis and materials science. The initial step of the reaction is a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the imine.

The Knoevenagel condensation is another important reaction where this compound can react with compounds containing active methylene (B1212753) groups in the presence of a basic catalyst. nih.gov This reaction is a key method for forming carbon-carbon bonds.

Below is a table summarizing typical condensation reactions.

ReactantCatalystProduct
Primary Amine (R-NH2)Acid or BaseSchiff Base (Imine)
MalononitrileBasic catalyst (e.g., piperidine)α,β-unsaturated nitrile
Hydroxylamine (NH2OH)Mild acidOxime
Hydrazine (B178648) (N2H4)Mild acidHydrazone

Influence of Trifluoromethyl Groups on Aromatic Ring Reactivity

The trifluoromethyl group is a powerful electron-withdrawing group due to the high electronegativity of fluorine atoms. youtube.com The presence of two such groups on the benzene (B151609) ring of this compound has a profound deactivating effect on the ring towards electrophilic aromatic substitution (EAS). youtube.com These groups withdraw electron density from the aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles. youtube.com

The deactivating nature of the trifluoromethyl groups makes EAS reactions significantly slower compared to benzene or activated benzene derivatives. youtube.com

The trifluoromethyl groups are meta-directing for electrophilic aromatic substitution. youtube.com This is because the deactivating effect is most pronounced at the ortho and para positions due to resonance and inductive effects. The carbocation intermediates formed by attack at the ortho and para positions are highly destabilized by the adjacent electron-withdrawing trifluoromethyl groups. youtube.com Consequently, electrophilic attack occurs preferentially at the meta position (position 5), which is the least deactivated position on the ring.

Metal-Catalyzed Reactions Involving this compound

This compound can be a substrate in various metal-catalyzed cross-coupling and C-H activation reactions. The aldehyde group can act as a directing group in some transformations, guiding the metal catalyst to a specific C-H bond on the aromatic ring.

For instance, palladium-catalyzed C-H fluorination of benzaldehydes has been achieved using transient directing groups. nih.govbeilstein-journals.org These reactions allow for the selective introduction of fluorine atoms at the ortho position to the aldehyde group. While this specific example doesn't use this compound as a starting material, it illustrates a pathway that could be applicable.

Transition metal-catalyzed reactions offer powerful methods for the functionalization of fluorinated aromatic compounds, providing routes to complex molecules that are otherwise difficult to synthesize. beilstein-journals.org

Transition Metal Catalysis in C-C and C-Heteroatom Coupling

Transition metal-catalyzed cross-coupling reactions are fundamental tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. Reactions such as the Suzuki, Heck, and Buchwald-Hartwig couplings typically utilize aryl halides or triflates as substrates. nih.govorganic-chemistry.org While the core structure of this compound is an aromatic ring, its direct participation in such cross-coupling reactions via C-H activation is a specialized area.

The field of transition metal catalysis is continually expanding to include the functionalization of fluorinated molecules. nih.govbeilstein-journals.org Methodologies for the introduction of fluorinated moieties onto aromatic rings using palladium, copper, and iron catalysts are well-documented. beilstein-journals.org However, specific examples detailing the use of this compound as a substrate in transition metal-catalyzed C-C or C-heteroatom coupling reactions are not extensively reported in the scientific literature. This suggests an area ripe for future investigation, particularly in the context of direct C-H functionalization, where the unique electronic properties of the substrate could lead to novel reactivity.

Organocatalytic Transformations

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful strategy for asymmetric synthesis. For aldehydes, key activation modes include the formation of nucleophilic enamines or electrophilic iminium ions using chiral secondary or primary amines, respectively. These intermediates allow for a wide range of enantioselective transformations. nih.govresearchgate.net

Organocatalytic methods have been successfully applied to the α-functionalization of various aldehydes, including enantioselective α-trifluoromethylation and α-fluorination. nih.govbeilstein-journals.org These reactions typically proceed through an enamine intermediate formed between the aldehyde substrate and a chiral amine catalyst. While these strategies are well-established for a broad range of aldehydes, specific applications involving this compound as the substrate are not widely documented. The electronic properties of this compound could influence the formation and reactivity of the key catalytic intermediates, presenting unique challenges and opportunities in catalyst design and reaction development.

Derivatization Strategies

The aldehyde group of this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous functionalized derivatives.

Synthesis of Imine Derivatives

The reaction of aldehydes with primary amines to form imines (also known as Schiff bases) is a classic condensation reaction. masterorganicchemistry.comlibretexts.org This transformation is typically catalyzed by acid and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. libretexts.org this compound readily undergoes this reaction with various primary amines to yield the corresponding N-substituted imines. The reaction generally proceeds under mild conditions and is a fundamental step in the synthesis of more complex molecules and heterocyclic systems. beilstein-journals.orgresearchgate.net

General Reaction for Imine Synthesis: (CF₃)₂C₆H₃CHO + R-NH₂ ⇌ (CF₃)₂C₆H₃CH=N-R + H₂O

Formation of Hydrazone and Thiosemicarbazone Derivatives

Analogous to imine formation, this compound reacts with hydrazine and its derivatives to form hydrazones, and with thiosemicarbazides to form thiosemicarbazones. These derivatives are of significant interest due to their coordination chemistry and biological activities. nih.govnih.gov

The synthesis of this compound hybrid thiosemicarbazones has been reported through the condensation of the aldehyde with various N-substituted thiosemicarbazides. nih.gov The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, such as methanol, often with a catalytic amount of acid. nih.gov These reactions produce stable, crystalline products that can be readily characterized. nih.govresearchgate.net

A variety of thiosemicarbazone derivatives of this compound have been synthesized and characterized for their potential as enzyme inhibitors. nih.gov

Reactant (Substituted Thiosemicarbazide)Resulting Derivative Structure
Thiosemicarbazide (B42300)(E)-2-(2,4-bis(trifluoromethyl)benzylidene)hydrazine-1-carbothioamide
4-Phenylthiosemicarbazide(E)-N-phenyl-2-(2,4-bis(trifluoromethyl)benzylidene)hydrazine-1-carbothioamide
4-(4-Chlorophenyl)thiosemicarbazide(E)-N-(4-chlorophenyl)-2-(2,4-bis(trifluoromethyl)benzylidene)hydrazine-1-carbothioamide
4-(4-Fluorophenyl)thiosemicarbazide(E)-N-(4-fluorophenyl)-2-(2,4-bis(trifluoromethyl)benzylidene)hydrazine-1-carbothioamide
4-Methylthiosemicarbazide(E)-N-methyl-2-(2,4-bis(trifluoromethyl)benzylidene)hydrazine-1-carbothioamide

Generation of Other Functionalized Derivatives

The versatile aldehyde functionality allows for a range of other important transformations.

Reduction to Benzyl Alcohol: The aldehyde can be readily reduced to the corresponding primary alcohol, 2,4-bis(trifluoromethyl)benzyl alcohol. This is a standard transformation accomplished using common reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. This reduction is a key step in synthesizing building blocks for pharmaceuticals and materials. google.com

Oxidation to Benzoic Acid: Oxidation of the aldehyde group yields 2,4-bis(trifluoromethyl)benzoic acid. This can be achieved using various oxidizing agents. For instance, substituted benzaldehydes can be oxidized by reagents like potassium dichromate under acidic, phase-transfer catalysis conditions, typically affording high yields of the corresponding carboxylic acid. researchgate.netchemijournal.com

Alkene Synthesis via Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a defined double bond position. wikipedia.orglibretexts.org this compound can react with a phosphonium (B103445) ylide (a Wittig reagent), such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), to replace the carbonyl oxygen with a carbon-carbon double bond, yielding 1-(ethenyl)-2,4-bis(trifluoromethyl)benzene. The reaction proceeds through a four-membered oxaphosphetane intermediate, with the formation of the stable triphenylphosphine (B44618) oxide as the driving force. organic-chemistry.orgudel.edumasterorganicchemistry.com

Applications in Medicinal Chemistry and Pharmaceutical Development

Role as a Key Intermediate in Pharmaceutical Synthesis

2,4-Bis(trifluoromethyl)benzaldehyde serves as a crucial precursor in the synthesis of various pharmaceuticals. The presence of two potent electron-withdrawing trifluoromethyl (CF3) groups on the benzaldehyde (B42025) ring enhances the reactivity of the aldehyde functional group, facilitating its participation in a variety of chemical transformations. smolecule.com These CF3 groups also increase the lipophilicity of the resulting molecules, a property that can improve their ability to cross biological membranes and enhance their bioavailability. chemimpex.com

The compound's utility as a versatile building block allows for the creation of complex molecular architectures with potential applications in medicinal chemistry. chemimpex.com Researchers have utilized this compound in the synthesis of compounds with potential anti-cancer and anti-inflammatory properties. smolecule.com The unique electronic and steric characteristics of this aldehyde make it an attractive starting material for the development of novel therapeutic agents targeting specific biological pathways. chemimpex.com

Design and Synthesis of Biologically Active Molecules

The strategic incorporation of the 2,4-bis(trifluoromethyl)phenyl moiety into various molecular frameworks has led to the development of novel compounds with significant biological activities. The aldehyde group provides a convenient handle for synthetic modifications, allowing for the construction of diverse libraries of compounds for biological screening.

A significant application of this compound is in the synthesis of thiosemicarbazone derivatives. Thiosemicarbazones are a class of compounds known to exhibit a wide range of biological activities, including enzyme inhibition. The reaction of this compound with various thiosemicarbazides yields hybrid thiosemicarbazone compounds that have been investigated as potent enzyme inhibitors.

Prolyl oligopeptidase (POP) is a serine protease that is highly expressed in the brain and has been identified as a key therapeutic target for a range of central nervous system disorders. scbt.com Dysregulation of POP activity has been implicated in the pathophysiology of neurodegenerative diseases such as Alzheimer's, Parkinson's, schizophrenia, dementia, and autism spectrum disorder. scbt.com Consequently, the development of potent and selective POP inhibitors is a promising strategy for the treatment of these conditions.

Recent research has focused on the design and synthesis of this compound-based thiosemicarbazones as POP inhibitors. scbt.com A series of these hybrid compounds were synthesized and evaluated for their in-vitro ability to inhibit the POP enzyme. scbt.com The findings demonstrated that these compounds are prominent inhibitors of POP. scbt.com

The investigation into this compound-based thiosemicarbazones as POP inhibitors has provided valuable insights into their structure-activity relationships (SAR). The inhibitory activity of these compounds was found to be dependent on the nature of the substituents on the thiosemicarbazone moiety.

One study synthesized a series of these compounds and found that they all exhibited prominent inhibitory activity against the POP enzyme, with IC50 values ranging from 10.14 to 41.73 µM. scbt.com The most active compound in this series demonstrated an IC50 value of 10.14 ± 0.72 µM. scbt.com Kinetic studies of this lead compound revealed a competitive mode of inhibition, with a Ki value of 13.66 ± 0.0012 µM. scbt.com Molecular docking studies further elucidated the binding mode of these inhibitors within the active site of the POP enzyme, highlighting the crucial role of the thiosemicarbazide (B42300) moiety in the interaction. scbt.com

Inhibitory Activity of this compound-Based Thiosemicarbazones against Prolyl Oligopeptidase (POP)

Compound IC50 (µM) Ki (µM) Inhibition Type
Lead Compound 10.14 ± 0.72 13.66 ± 0.0012 Competitive
Series Range 10.14 - 41.73 - -

Beyond their application as POP inhibitors, derivatives of this compound are being explored for other therapeutic uses. The unique properties conferred by the bis(trifluoromethyl)phenyl group make it a valuable pharmacophore in the design of various bioactive agents. For instance, this aldehyde can be employed in the synthesis of potential anti-cancer and anti-inflammatory drugs. smolecule.com The aldehyde functionality allows for its incorporation into diverse heterocyclic systems, a common strategy in the development of novel therapeutic agents.

Development of Thiosemicarbazone Hybrid Compounds as Enzyme Inhibitors

Pharmacological Profiling and Bioactivity Evaluation

The pharmacological profiling of derivatives of this compound is a critical step in their development as potential therapeutic agents. This process involves a range of in-vitro and in-silico studies to characterize their biological activity and mechanism of action.

For the this compound-based thiosemicarbazone POP inhibitors, in-vitro enzyme inhibition assays were conducted to determine their potency (IC50 values). scbt.com Kinetic studies were performed on the most active compounds to understand their mechanism of inhibition (e.g., competitive, non-competitive). scbt.com Furthermore, computational methods such as molecular docking were employed to visualize the binding interactions of these compounds with the active site of the POP enzyme, providing a rationale for their observed activity. scbt.com The structural confirmation of the synthesized compounds was achieved through various spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), and Fourier-transform infrared spectroscopy (FTIR). scbt.com

Pharmacological Data for a Lead this compound-Based POP Inhibitor

Parameter Value Method
IC50 10.14 ± 0.72 µM In-vitro enzyme assay
Ki 13.66 ± 0.0012 µM Enzyme kinetics study
Mode of Inhibition Competitive Enzyme kinetics study

| Binding Interaction | Key role of thiosemicarbazide moiety | Molecular docking |

In Vitro Assays (e.g., IC50, Ki determination)

In vitro assays are fundamental in early-stage drug discovery to quantify the biological activity of a compound. The half-maximal inhibitory concentration (IC50) is a key metric, indicating the concentration of a substance required to inhibit a specific biological or biochemical function by 50%. The inhibition constant (Ki) provides a more absolute measure of the binding affinity of an inhibitor to an enzyme.

For instance, studies on various trifluoromethyl-substituted benzimidazole (B57391) and triazole derivatives have shown potent inhibitory activities against a range of biological targets, including enzymes and cancer cell lines. In such studies, newly synthesized compounds are typically screened against a panel of targets, and their IC50 values are determined to identify promising candidates for further development. For example, novel 3,5-diphenyl-1H-1,2,4-triazole derivatives have been evaluated for their inhibitory effects on the human epidermal growth factor receptor (hEGFR), with some compounds exhibiting IC50 values in the nanomolar range. One notable compound from this class, 6e , demonstrated a Ki value of 0.174 µM, highlighting its strong binding affinity to the target enzyme.

Table 1: Example of In Vitro Activity of a Related Triazole Derivative

Compound Target Inhibition Mode IC50 (µM) Ki (µM)

| 6e | hEGFR | Noncompetitive | Value not specified | 0.174 |

This table is illustrative and based on data for a related class of compounds, as specific data for this compound derivatives was not found.

Enzyme Kinetics and Inhibition Mechanisms (e.g., competitive inhibition)

Understanding how a compound inhibits an enzyme is crucial for its development as a drug. Enzyme kinetic studies can elucidate the mechanism of inhibition, which can be competitive, noncompetitive, uncompetitive, or mixed. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. Noncompetitive inhibitors bind to an allosteric site, a site other than the active site, and prevent the enzyme from catalyzing its reaction, regardless of whether the substrate is bound.

Kinetic analyses of potential drug candidates often involve measuring reaction rates at various substrate and inhibitor concentrations. These data are then plotted, for example using a Lineweaver-Burk plot, to determine the mode of inhibition. For the aforementioned hEGFR inhibitor 6e , kinetic studies revealed a noncompetitive inhibition mechanism, suggesting that it binds to an allosteric site on the EGFR protein.

Computational Approaches in Drug Design

Computational methods are indispensable in modern drug discovery, allowing for the rapid screening of virtual compound libraries and providing insights into the molecular interactions between a ligand and its target protein.

Molecular Docking Studies of Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to another to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to the active site of a protein. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are critical for the ligand's biological activity.

In the development of novel inhibitors, molecular docking is often used to rationalize the results of in vitro assays and to guide the design of more potent analogs. For example, docking studies of 2-phenylindolizine (B189232) acetamide (B32628) derivatives against the Topoisomerase-IV from S. pneumoniae have identified specific hydrogen bonding interactions with amino acid residues like Asp83, His74, and Ser80 within the active site. These interactions are believed to be crucial for the observed antibacterial activity of these compounds.

In Silico Analysis of Biological Activity

In silico analysis encompasses a broader range of computational methods used to predict the properties of a compound, including its biological activity, pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME), and potential toxicity. These predictive models help in prioritizing compounds for synthesis and experimental testing, thereby saving time and resources.

For instance, in silico studies on various Schiff bases have been used to predict their potential as antiviral agents against targets like the SARS-CoV-2 main protease. These studies often involve calculating the binding affinity of the compounds to the target protein and predicting their ADMET properties to assess their drug-likeness. Such analyses can identify compounds that are likely to have good oral bioavailability and low toxicity, making them better candidates for further development.

Applications in Materials Science and Advanced Materials Development

Utilization in the Creation of Advanced Materials

2,4-Bis(trifluoromethyl)benzaldehyde serves as a crucial intermediate in the development of advanced materials. The presence of trifluoromethyl groups imparts unique characteristics to the resulting materials, such as enhanced thermal stability and chemical resistance. Researchers utilize this compound as a foundational component to construct complex molecules with specific functionalities tailored for high-performance applications. chemimpex.com Its distinctive electronic properties are leveraged to create novel compounds with potential uses in both medicinal chemistry and materials science. chemimpex.com

Development of Polymers and Coatings with Enhanced Properties

The incorporation of fluorine-containing compounds like this compound into polymers and coatings is a well-established strategy for enhancing their properties. The strong carbon-fluorine bond contributes to the superior thermal and chemical stability of the resulting materials. While direct studies detailing the use of this compound in specific polymer architectures are not extensively documented in publicly available research, the known behavior of trifluoromethylated aromatic compounds suggests its potential in creating polymers and coatings with:

Enhanced Thermal Stability: The trifluoromethyl groups can increase the glass transition temperature and decomposition temperature of polymers.

Improved Chemical Resistance: The fluorine atoms provide a protective barrier against harsh chemicals and solvents.

Hydrophobicity and Oleophobicity: Fluorinated surfaces are known for their ability to repel water and oil, leading to applications in self-cleaning and anti-fouling coatings.

Role in the Synthesis of Fluorinated Compounds for Specialty Applications

This compound is a versatile building block for the synthesis of a wide range of fluorinated compounds for specialty applications. Its aldehyde functional group readily undergoes various chemical transformations, allowing for the introduction of the bis(trifluoromethyl)phenyl moiety into larger, more complex molecules.

One notable application is in the synthesis of thiosemicarbazones . Research has shown that this compound can be reacted with thiosemicarbazide (B42300) to form hybrid thiosemicarbazones. These compounds have been investigated as potential inhibitors of prolyl oligopeptidase (POP), an enzyme implicated in neurodegenerative disorders. In one study, a series of these thiosemicarbazones exhibited significant inhibitory activity against the POP enzyme, with IC50 values ranging from 10.14 to 41.73 μM. researcher.life

Furthermore, this aldehyde is utilized in the synthesis of C5aR inhibitors . Patent literature describes the use of this compound in the preparation of diaryl substituted 5,5-fused ring compounds that act as modulators of the C5a receptor, which is involved in inflammatory responses. google.com

The reactivity of the trifluoromethyl groups themselves can also be exploited. For instance, research has demonstrated the selective defluorination of the para-trifluoromethyl group of this compound. This process allows for the synthesis of other valuable fluorinated building blocks, showcasing the compound's utility in creating a diverse array of specialty fluorinated molecules. bris.ac.uk

Exploration in Boron Dipyrromethene (BODIPY) Derivatives

Boron Dipyrromethene (BODIPY) dyes are a class of fluorescent molecules with a wide range of applications in biological imaging and sensing. The introduction of trifluoromethyl groups onto the BODIPY core can significantly modulate their photophysical and photochemical properties, making them promising candidates for applications such as photodynamic therapy (PDT). While direct synthesis using this compound is not prominently featured in the reviewed literature, extensive research on the closely related 3,5-bis(trifluoromethyl)benzaldehyde (B1330352) provides valuable insights into the expected impact of such modifications.

Synthesis of Trifluoromethylated BODIPY Photosensitizers

The general synthesis of trifluoromethylated BODIPY derivatives involves the condensation of a substituted benzaldehyde (B42025) with a pyrrole (B145914) derivative, followed by oxidation and complexation with a boron source. In a study focused on developing potential photosensitizers for PDT, researchers synthesized BODIPY derivatives bearing trifluoromethyl groups by reacting 3,5-bis(trifluoromethyl)benzaldehyde with 2,4-dimethylpyrrole. This multi-step process resulted in BODIPY compounds with multiple trifluoromethyl groups.

Photophysical and Photochemical Properties of BODIPY Derivatives

The incorporation of trifluoromethyl groups into the BODIPY structure has a notable effect on their photophysical and photochemical properties. In the aforementioned study, the resulting trifluoromethylated BODIPY derivatives exhibited intense and sharp Q-band absorption, indicating that they remain non-aggregated in solution. This is a crucial property for effective photosensitizers, as aggregation can quench their photodynamic activity.

Table 1: Photophysical and Photochemical Data of Trifluoromethylated BODIPY Derivatives

Compound Absorption Max (nm) Emission Max (nm) Singlet Oxygen Quantum Yield
BDP3 655 669 0.53
BDP6 655 669 0.55

Data derived from a study on BODIPY derivatives synthesized with 3,5-bis(trifluoromethyl)benzaldehyde.

These derivatives demonstrated high quantum yields of singlet oxygen generation, a key requirement for an effective photosensitizer in PDT. Singlet oxygen is a highly reactive species that can induce cell death in cancerous tissues upon light activation.

Photocytotoxicity and Cellular Localization in Cancer Cells

The trifluoromethylated BODIPY derivatives have shown significant potential as anticancer agents in photodynamic therapy. When evaluated against human cancer cell lines, such as HepG2 (hepatocarcinoma) and HeLa (cervical carcinoma), these compounds displayed high photocytotoxicity upon irradiation with red light.

The IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cells, were found to be in the sub-micromolar range, indicating high potency. For instance, the IC50 values for the studied BODIPY derivatives were between 0.42 and 0.49 μM. This high photocytotoxicity is attributed to their efficient cellular uptake and low tendency to aggregate in biological media, leading to effective generation of reactive oxygen species within the cells.

Table 2: In Vitro Photocytotoxicity of Trifluoromethylated BODIPY Derivatives

Cell Line Compound IC50 (μM)
HepG2 BDP3 0.49
BDP6 0.45
HeLa BDP3 0.42
BDP6 0.45

Data derived from a study on BODIPY derivatives synthesized with 3,5-bis(trifluoromethyl)benzaldehyde.

Confocal laser scanning microscopy studies revealed that these trifluoromethylated BODIPY photosensitizers selectively accumulate in specific organelles within the cancer cells. The primary sites of localization were identified as the mitochondria and lysosomes . Targeting these vital organelles can enhance the efficacy of photodynamic therapy by disrupting cellular metabolism and inducing apoptosis or necrosis.

Applications in Agrochemical and Agricultural Chemistry

Development of Pesticides and Herbicides with Improved Efficacy and Selectivity

The primary application of 2,4-Bis(trifluoromethyl)benzaldehyde in agricultural chemistry lies in its use as a starting material for the synthesis of novel pesticides and herbicides. The incorporation of trifluoromethyl groups is a well-established strategy in the design of modern agrochemicals to enhance their biological activity. oregonstate.edu These electron-withdrawing groups can significantly alter the electronic properties of a molecule, which can lead to stronger binding to target enzymes or receptors in pests and weeds. researchgate.net This enhanced interaction often translates to higher potency and, in some cases, greater selectivity.

The distinctive electronic and steric properties conferred by the two trifluoromethyl groups on the benzaldehyde (B42025) ring make it a valuable precursor for creating complex molecules with potentially improved efficacy. researchgate.net Research in the agrochemical sector continues to explore the synthesis of new active ingredients, and fluorinated compounds, in general, are a major focus due to their unique contributions to biological activity. oregonstate.edu

While specific commercial pesticides and herbicides directly synthesized from this compound are not extensively detailed in publicly available literature, the general class of trifluoromethyl-substituted aromatics is prevalent in a variety of commercial agrochemicals. For instance, trifluoromethylphenyl moieties are found in several classes of herbicides and insecticides. The synthesis of such compounds often involves the reaction of a trifluoromethyl-substituted aromatic precursor with other chemical entities to build the final active molecule.

Environmental Impact Considerations of Agrochemical Derivatives

The introduction of fluorinated compounds into agrochemical design also brings important environmental considerations. The carbon-fluorine bond is exceptionally strong, which can make compounds containing trifluoromethyl groups resistant to degradation in the environment. mdpi.com This persistence can be a double-edged sword: it can prolong the desired effect of the pesticide or herbicide, but it also raises concerns about the long-term environmental fate of these molecules and their breakdown products.

The degradation of pesticides in the environment is a complex process influenced by microbial activity, chemical reactions (like hydrolysis), and photodegradation (breakdown by sunlight). google.com For agrochemicals derived from this compound, the stability of the trifluoromethyl groups is a key factor in their environmental persistence. While specific environmental fate studies on derivatives of this particular benzaldehyde are not widely available, the broader class of fluorinated pesticides is under scrutiny.

Concerns have been raised about the potential for bioaccumulation, where the concentration of a substance increases in organisms over time. mdpi.com Additionally, the potential for long-range transport of persistent organic pollutants is another area of environmental risk assessment. The ultimate environmental impact of any agrochemical depends on a variety of factors, including its application rate, mode of action, and its behavior in soil, water, and the broader ecosystem. researchgate.net

Advanced Spectroscopic and Analytical Characterization for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of 2,4-Bis(trifluoromethyl)benzaldehyde. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹⁹F, and ¹³C NMR spectra provide a comprehensive picture of the compound's framework.

¹H NMR and ¹⁹F NMR for Elucidating Fluorine Environments

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the hydrogen atoms in the molecule. For this compound, the aromatic protons and the aldehydic proton resonate at characteristic chemical shifts. Experimental data shows the aldehydic proton as a doublet at approximately 10.04 ppm. doi.orgscribd.com The aromatic protons appear as multiplets in the downfield region, typically between 7.72 and 8.06 ppm, due to the electron-withdrawing effects of the two trifluoromethyl groups and the aldehyde functionality. doi.orgscribd.com

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityAssignmentReference
10.04dAldehydic proton (-CHO) doi.org, scribd.com
8.06dAromatic proton doi.org, scribd.com
7.90ddAromatic proton doi.org, scribd.com
7.72ddAromatic proton doi.org, scribd.com

¹³C NMR for Carbon Framework Analysis

The ¹³C NMR spectrum reveals the carbon skeleton of the molecule. The spectrum for this compound shows a characteristic signal for the carbonyl carbon of the aldehyde group at approximately 189.42 ppm. doi.org The carbons of the trifluoromethyl groups appear as quartets due to coupling with the three fluorine atoms. The aromatic carbons also display distinct signals, with their chemical shifts influenced by the attached substituents. The carbons bonded to the electron-withdrawing trifluoromethyl groups are shifted downfield. doi.org

Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignmentReference
189.42Carbonyl carbon (C=O) doi.org
134.81 - 122.76Aromatic and Trifluoromethyl carbons doi.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of a molecule. For this compound, the molecular formula is C₉H₄F₆O, which corresponds to a molecular weight of 242.12 g/mol . scbt.comsigmaaldrich.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 242. The fragmentation pattern is expected to be characteristic of aromatic aldehydes. Common fragmentation pathways include the loss of a hydrogen atom to form the stable [M-H]⁺ ion at m/z 241, and the loss of the formyl radical (CHO) to yield an ion at m/z 213. Further fragmentation of the aromatic ring and loss of trifluoromethyl groups can also occur.

Table 3: Predicted Mass Spectrometry Data for this compound
m/zPredicted Fragment
242[C₉H₄F₆O]⁺ (Molecular Ion)
241[C₉H₃F₆O]⁺
213[C₈H₃F₆]⁺

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show several characteristic absorption bands.

A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is anticipated in the region of 1700-1720 cm⁻¹. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aldehydic C-H stretch typically shows two weak bands around 2820 and 2720 cm⁻¹. Strong absorption bands due to the C-F stretching vibrations of the trifluoromethyl groups are expected in the range of 1100-1350 cm⁻¹.

Table 4: Predicted FTIR Data for this compound
Wavenumber (cm⁻¹)Vibrational Mode
> 3000Aromatic C-H Stretch
~2820, ~2720Aldehydic C-H Stretch
~1710Aldehydic C=O Stretch
~1600, ~1470Aromatic C=C Stretch
1100 - 1350C-F Stretch

UV/Vis Spectroscopy for Electronic Transitions and Conjugation Analysis

UV/Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be similar to that of benzaldehyde (B42025), but with shifts in the absorption maxima due to the presence of the two trifluoromethyl substituents.

Two main absorption bands are anticipated. The first, a strong band typically below 250 nm, is attributed to the π → π* transition of the aromatic system conjugated with the carbonyl group. The second, a weaker band at longer wavelengths (around 280-330 nm), corresponds to the n → π* transition of the carbonyl group's non-bonding electrons. The electron-withdrawing trifluoromethyl groups may cause a slight blue shift (hypsochromic shift) of these absorption bands compared to unsubstituted benzaldehyde. For instance, benzaldehyde itself shows a π → π* transition around 244-248 nm and an n → π* transition around 283 nm. researchgate.net

Table 5: Predicted UV/Vis Absorption Data for this compound
TransitionPredicted λmax (nm)
π → π< 250
n → π~280 - 330

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed study of reaction mechanisms. For 2,4-bis(trifluoromethyl)benzaldehyde, DFT calculations can be employed to map out the potential energy surfaces of its reactions, identifying transition states, intermediates, and products.

Research on related substituted benzaldehydes has demonstrated the utility of DFT in understanding reaction pathways. For instance, studies on the reaction of various benzaldehydes with amines to form hemiaminals and Schiff bases have utilized DFT (at the B3LYP/6-31+G(d) level) to identify and characterize the transition states involved in nucleophilic attack and subsequent water elimination. nih.govresearchgate.net In these studies, the electronic nature of the substituents on the benzene (B151609) ring was found to significantly influence the energetics of the reaction.

Applying this methodology to this compound, the two strongly electron-withdrawing trifluoromethyl (CF₃) groups are expected to have a profound impact on its reactivity. These groups increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. DFT calculations could precisely quantify this effect by calculating the activation energy barriers for reactions with various nucleophiles. The calculated transition state geometries would reveal the synchronous or asynchronous nature of bond formation and breaking. For example, in a hypothetical reaction with an amine, DFT could elucidate the transition state for the initial nucleophilic addition to the carbonyl group, followed by the transition state for the dehydration step to form an imine.

A comparative DFT study involving benzaldehyde (B42025), 4-(trifluoromethyl)benzaldehyde, and this compound would likely show a progressive decrease in the activation energy for nucleophilic addition, highlighting the cumulative electron-withdrawing effect of the CF₃ groups.

Table 1: Hypothetical DFT-Calculated Activation Energies for Nucleophilic Addition to Substituted Benzaldehydes

CompoundCalculated Activation Energy (kcal/mol)
Benzaldehyde15.2
4-(Trifluoromethyl)benzaldehyde12.8
This compound10.5

Note: The values in this table are hypothetical and for illustrative purposes to show expected trends based on electronic effects.

Investigation of Catalytic Activity and Transition States

Computational studies are invaluable for understanding and optimizing catalytic reactions. DFT calculations can be used to investigate the role of this compound as a substrate in various catalytic cycles, such as organocatalyzed or metal-catalyzed reactions.

For example, in the context of N-heterocyclic carbene (NHC)-catalyzed reactions, DFT has been used to explore the mechanisms of cycloaddition reactions between ketenes and electron-deficient benzaldehydes. rsc.org These studies reveal the stepwise mechanism involving nucleophilic attack of the NHC, formation of a Breslow intermediate, and subsequent reaction with the aldehyde. The stereoselectivity of such reactions is often determined by the energies of the competing transition states.

If this compound were used as a substrate in such a reaction, its high electrophilicity would likely accelerate the nucleophilic attack by the intermediate. DFT calculations could be performed to model the transition states for the formation of different stereoisomers, thereby predicting the enantioselectivity of the reaction. The calculations would involve optimizing the geometries of the transition states and calculating their corresponding free energies.

Similarly, in metal-catalyzed reactions, such as the titanium-salicylaldehyde-catalyzed cyanation of benzaldehyde, computational investigations have been performed to understand the stereochemistry. nih.gov These studies show that the coordination mode of the benzaldehyde to the chiral catalyst and the direction of the cyanide attack determine the final stereochemical outcome. For this compound, DFT could model its coordination to a chiral catalyst and calculate the energy barriers for the different pathways leading to the enantiomeric products. The steric bulk of the ortho-trifluoromethyl group, in addition to its electronic effect, would be a critical factor in determining the preferred transition state geometry and, consequently, the enantioselectivity.

Prediction of Spectroscopic Properties

DFT calculations are widely used to predict various spectroscopic properties, including NMR chemical shifts and IR vibrational frequencies, with a high degree of accuracy. nih.govresearchgate.netmdpi.com

For this compound, DFT methods like GIAO (Gauge-Including Atomic Orbital) can be used to calculate the ¹H, ¹³C, and ¹⁹F NMR spectra. youtube.com The calculated chemical shifts, after appropriate scaling, can be compared with experimental data to confirm the structure. The electron-withdrawing CF₃ groups are expected to cause a downfield shift for the aromatic protons and carbons, particularly those in close proximity. The aldehydic proton would also be affected. Furthermore, the ¹⁹F NMR spectrum is a key characteristic, and DFT can predict the chemical shift of the fluorine nuclei in the two distinct trifluoromethyl groups.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted ParameterExpected Observation
¹H NMRChemical Shift (δ)Aldehydic proton significantly downfield; Aromatic protons deshielded.
¹³C NMRChemical Shift (δ)Carbonyl carbon and aromatic carbons attached to CF₃ groups are downfield.
¹⁹F NMRChemical Shift (δ)Two distinct signals for the two CF₃ groups.
IR SpectroscopyVibrational Frequency (cm⁻¹)Strong C=O stretch at a higher frequency due to electron withdrawal; C-F stretching bands.

Similarly, the infrared (IR) spectrum can be simulated by calculating the vibrational frequencies. The frequency of the carbonyl (C=O) stretching vibration is particularly sensitive to electronic effects. The strong electron-withdrawing nature of the two CF₃ groups would lead to a shortening and strengthening of the C=O bond, resulting in a higher vibrational frequency compared to unsubstituted benzaldehyde. DFT calculations can provide a detailed assignment of all the vibrational modes, aiding in the interpretation of the experimental IR spectrum. researchgate.net

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into conformational flexibility and intermolecular interactions. mdpi.com

For this compound, MD simulations can be used to explore its conformational landscape. While the benzene ring is rigid, the aldehyde group and the trifluoromethyl groups can rotate. MD simulations in different solvents can reveal the preferred orientation of the aldehyde group relative to the ring and the rotational dynamics of the CF₃ groups. researchgate.net This information is important for understanding how the molecule presents itself for intermolecular interactions.

In the context of drug design or materials science, MD simulations are crucial for studying ligand binding. nih.gov If this compound or a derivative is being considered as a ligand for a biological target or a host molecule, MD simulations can be used to model the binding process. researchgate.net These simulations can predict the binding pose of the ligand in the active site, calculate the binding free energy, and identify the key intermolecular interactions (e.g., hydrogen bonds, halogen bonds, van der Waals interactions) that stabilize the complex. The trifluoromethyl groups can participate in non-covalent interactions, such as halogen bonds or hydrophobic interactions, which can be critical for binding affinity and selectivity. MD simulations can provide an atomic-level understanding of these interactions and guide the design of more potent or selective ligands. nih.gov

Future Research Directions and Potential Innovations

Exploration of New Synthetic Pathways and Catalytic Systems

While established methods for the synthesis of fluorinated aromatic compounds exist, ongoing research aims to develop more efficient, sustainable, and cost-effective synthetic routes. Future exploration in this area is likely to focus on several key aspects:

Novel Catalytic Systems: The development of advanced catalytic systems is a primary objective. Research into metal-catalyzed reactions, such as those employing copper or palladium, continues to yield new methods for trifluoromethylation. beilstein-journals.org Future work may focus on using more abundant and less toxic metals as catalysts. Additionally, the design of sophisticated ligands can improve reaction efficiency and selectivity. beilstein-journals.org Organocatalysis, which avoids the use of metals entirely, presents another promising frontier for synthesizing fluorinated aldehydes.

C-H Bond Functionalization: Direct trifluoromethylation of C-H bonds is a highly sought-after strategy as it streamlines synthesis by avoiding the need for pre-functionalized starting materials. acs.org Future innovations may lead to catalytic systems that can selectively install trifluoromethyl groups onto an aromatic ring with high precision, offering a more direct pathway to compounds like 2,4-Bis(trifluoromethyl)benzaldehyde.

Flow Chemistry and Process Optimization: The application of flow chemistry could offer significant advantages for the synthesis of this and other fluorinated intermediates. Continuous flow processes can enhance reaction safety, improve heat and mass transfer, and allow for easier scalability compared to traditional batch methods.

A comparative look at potential catalytic approaches is summarized below:

Catalytic ApproachPotential AdvantagesResearch Focus
Advanced Metal Catalysis High efficiency, selectivity, and functional group tolerance.Development of catalysts based on earth-abundant metals; design of novel ligands.
Organocatalysis Metal-free, potentially lower toxicity and cost.Discovery of new organic catalysts for fluorination and fluoroalkylation reactions.
Photoredox Catalysis Mild reaction conditions, unique reactivity pathways.Harnessing light energy to drive challenging trifluoromethylation reactions. acs.org

Expansion of Applications in Emerging Fields (e.g., materials science, biotechnology)

The distinct electronic and physical properties imparted by the trifluoromethyl groups make this compound an attractive component for advanced materials and biotechnological tools.

In materials science , this compound serves as a valuable precursor for creating high-performance polymers and coatings. chemimpex.com The presence of C-F bonds enhances thermal stability, chemical resistance, and lipophilicity. Future research will likely explore its incorporation into:

Organic Electronics: Its electron-withdrawing nature makes it a candidate for developing materials used in Organic Light-Emitting Diodes (OLEDs) and other electronic devices. smolecule.comontosight.ai Derivatives could function as host materials or dopants to improve device efficiency and stability.

Advanced Polymers: Integration into polymer backbones could lead to new materials with tailored properties, such as low refractive indices, high gas permeability, or enhanced durability for applications in aerospace, electronics, and specialty coatings.

Liquid Crystals: The rigid structure and strong dipole moment of the molecule could be exploited in the design of novel liquid crystalline materials with specific optical or electronic responses. smolecule.com

In biotechnology , the applications of this compound are expanding beyond its role as a pharmaceutical intermediate. Its derivatives can be used as:

Chemical Probes: Fluorinated molecules are valuable in biochemical studies. The ¹⁹F nucleus can be used as a sensitive probe in nuclear magnetic resonance (NMR) spectroscopy to study molecular interactions and biological processes without the background noise present in ¹H NMR.

Bioconjugation: The aldehyde group provides a reactive handle for attaching the molecule to proteins, peptides, or other biomolecules, enabling the creation of novel bioconjugates with enhanced stability or specific binding properties.

Development of Advanced Therapeutic Agents

The introduction of trifluoromethyl groups is a well-established strategy in medicinal chemistry to enhance the efficacy of drug candidates. These groups can improve metabolic stability, membrane permeability, and binding affinity. chemimpex.comontosight.ai this compound is a key starting material for leveraging these benefits.

Recent research highlights its use in the synthesis of novel therapeutic candidates. For instance, it has been used to create a series of thiosemicarbazone hybrids designed as inhibitors of prolyl oligopeptidase (POP). researchgate.net This enzyme is a target for treating central nervous system disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. researchgate.net The findings from in-silico and in-vitro studies suggest that these compounds are promising drug candidates, warranting further investigation. researchgate.net

Future directions in this area include:

Fragment-Based Drug Discovery: Using the 2,4-bis(trifluoromethyl)phenyl moiety as a core fragment to build a library of compounds for screening against various biological targets.

Targeted Inhibitors: Designing and synthesizing derivatives that specifically target enzymes or receptors implicated in diseases ranging from cancer to inflammatory disorders. smolecule.com

Bioisosteric Replacement: Employing the bis(trifluoromethyl)phenyl group as a bioisostere for other chemical groups to optimize the pharmacokinetic and pharmacodynamic profiles of existing drugs.

Therapeutic Target AreaResearch ExamplePotential Impact
Neurodegenerative Disorders Synthesis of prolyl oligopeptidase (POP) inhibitors. researchgate.netDevelopment of new treatments for Alzheimer's and Parkinson's disease.
Oncology Use as a building block for anti-cancer agents. smolecule.comCreation of more potent and metabolically stable chemotherapy drugs.
Inflammatory Diseases Synthesis of novel anti-inflammatory drugs. smolecule.comProviding new therapeutic options for chronic inflammatory conditions.

Interdisciplinary Research Synergies

Maximizing the potential of this compound requires a multidisciplinary approach, integrating knowledge from chemistry, biology, materials science, and computational science. The interface between these fields is a fertile ground for innovation. nih.gov

Chemistry and Biology: Synthetic chemists can create novel derivatives of the compound, which are then evaluated by biologists and pharmacologists for their therapeutic potential. This iterative process of design, synthesis, and testing is the cornerstone of modern drug discovery. nih.gov

Materials Science and Engineering: Collaborations between organic chemists and materials scientists can lead to the design of new polymers and electronic materials. Chemists can synthesize monomers based on this compound, while materials scientists can characterize their physical properties and incorporate them into functional devices.

Computational and Experimental Chemistry: In-silico modeling and quantum chemical studies can predict the properties of new molecules and guide synthetic efforts. researchgate.net This synergy accelerates the discovery process by prioritizing the most promising candidates for laboratory synthesis and testing, saving time and resources.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this versatile fluorinated compound, paving the way for significant advancements in medicine, technology, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,4-Bis(trifluoromethyl)benzaldehyde with high purity?

  • Methodology : Direct trifluoromethylation of substituted benzaldehydes using reagents like trifluoromethyl iodide (CF₃I) under reflux with a base (e.g., K₂CO₃) is a common approach. Alternative routes include halogenation followed by cross-coupling reactions. Purification via continuous flow reactors or recrystallization improves yield and purity .
  • Key Considerations : Monitor reaction progress using TLC or GC-MS. Optimize solvent choice (e.g., DMF or THF) and temperature to minimize side products.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound and its intermediates?

  • NMR : ¹⁹F NMR is critical for confirming trifluoromethyl group positions (δ ~ -60 to -70 ppm). ¹H NMR reveals aldehyde proton resonance (δ ~10 ppm) and aromatic splitting patterns .
  • IR : Strong carbonyl (C=O) stretch near 1700 cm⁻¹ and C-F vibrations (1100–1250 cm⁻¹) confirm functional groups .
  • MS : High-resolution MS (HRMS) validates molecular weight (C₉H₄F₆O, MW 242.12) and isotopic patterns .

Q. What are the common nucleophilic and electrophilic reactions involving this compound in organic synthesis?

  • Nucleophilic Additions : Reacts with Grignard reagents or hydrides (e.g., NaBH₄) to form alcohols.
  • Electrophilic Substitutions : The electron-withdrawing CF₃ groups activate the aldehyde for Wittig reactions or condensations (e.g., Knoevenagel) to form α,β-unsaturated carbonyls .
  • Cross-Coupling : Suzuki-Miyaura coupling with boronic acids to diversify aromatic substituents .

Advanced Research Questions

Q. How does the presence of two trifluoromethyl groups influence the electronic and steric properties of benzaldehyde derivatives in catalytic processes?

  • Electronic Effects : The strong electron-withdrawing nature of CF₃ groups reduces electron density at the aldehyde, enhancing electrophilicity and stabilizing enolate intermediates. This facilitates asymmetric catalysis (e.g., N-heterocyclic carbene-mediated reactions) .
  • Steric Effects : The bulky CF₃ groups impose steric hindrance, affecting regioselectivity in nucleophilic attacks. Computational studies (DFT) predict preferred reaction pathways .

Q. What strategies are effective in resolving contradictory data when analyzing reaction mechanisms involving this compound?

  • Isotopic Labeling : Use ¹³C-labeled aldehyde (e.g., ¹³CHO) to track bond formation/cleavage via NMR coupling constants (e.g., ²JC–OH = 3.23 Hz in Breslow intermediates) .
  • Kinetic Studies : Compare reaction rates under varying conditions (solvent, temperature) to distinguish competing mechanisms.
  • Cross-Validation : Combine experimental data (e.g., X-ray crystallography) with computational modeling (MD simulations) .

Q. What computational methods are used to model the reactivity of this compound in organocatalytic reactions?

  • DFT Calculations : Predict transition states and energy barriers for carbene-mediated reactions (e.g., Breslow intermediate formation).
  • Molecular Dynamics (MD) : Simulate solvent effects and steric interactions in asymmetric synthesis.
  • NBO Analysis : Quantify electronic effects of CF₃ groups on charge distribution .

Q. How should researchers handle safety concerns and potential hazards when working with this compound in the laboratory?

  • Safety Protocols : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact due to uncharacterized toxicity .
  • First Aid : For skin contact, wash immediately with soap/water; for eye exposure, flush with water for 15+ minutes and consult a physician .
  • Storage : Keep under inert gas (Ar) in airtight containers at ambient temperatures to prevent degradation .

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